Structure Elucidation of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid: A Multi-Spectroscopic Approach
Structure Elucidation of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid: A Multi-Spectroscopic Approach
Abstract
The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and development, particularly within the pharmaceutical and materials science sectors. This guide provides an in-depth, methodology-focused exploration of the structure elucidation of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid. As a molecule featuring a quaternary stereocenter, a flexible aliphatic ring, an aromatic system, and multiple key functional groups, it presents an excellent case study for the synergistic application of modern analytical techniques. This document moves beyond a simple recitation of data, focusing instead on the strategic workflow and the causal logic behind the selection and interpretation of spectroscopic methods. We will detail the integrated use of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to build a cohesive and self-validating structural proof.
Molecular Overview and Synthetic Context
1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid, with the molecular formula C₁₃H₁₆O₄S, is a compound of interest as a potential synthetic building block. Its structure combines the rigidity of the benzenesulfonyl group with the conformational flexibility of a cyclohexane ring, offering a unique three-dimensional scaffold. The presence of a carboxylic acid provides a handle for further chemical modification.
For the purpose of this guide, we presuppose the synthesis of the target compound, for which a plausible route involves the nucleophilic attack of a cyclohexanecarboxylate enolate on benzenesulfonyl chloride, followed by acidification. The primary challenge is not the synthesis itself, but the rigorous confirmation that the desired structure, and no other isomer, has been obtained.
The Integrated Structure Elucidation Workflow
Mass Spectrometry: Defining the Elemental Composition
Expertise & Rationale: The first and most critical step in identifying an unknown compound is to determine its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike unit-resolution MS, HRMS measures mass-to-charge ratios (m/z) to four or more decimal places, allowing for the calculation of a unique elemental composition.
Experimental Protocol: HRMS Analysis
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Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
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Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
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Ionization Mode: Perform analysis in both positive and negative ion modes. For a carboxylic acid, negative ion mode is often highly effective, detecting the deprotonated molecule [M-H]⁻. Positive ion mode may detect the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.
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Data Acquisition: Acquire data over a mass range of m/z 50-1000. Use an internal calibrant to ensure high mass accuracy.
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Data Analysis: Identify the peak corresponding to the molecular ion and use the instrument's software to calculate the most probable elemental formula that matches the measured accurate mass.
Expected Data & Interpretation
The molecular formula C₁₃H₁₆O₄S has a monoisotopic mass of 284.0745 g/mol . The HRMS data should directly confirm this.
| Ion | Calculated m/z | Observed m/z (Example) | Interpretation |
| [M-H]⁻ | 283.0670 | 283.0673 | Confirms the molecular weight and the presence of an acidic proton. |
| [M+Na]⁺ | 307.0561 | 307.0559 | A common adduct in positive ESI, further confirming the molecular weight. |
Key fragmentation patterns can also provide initial structural clues. For instance, the loss of the carboxyl group (mass 45) or cleavage of the C-S bond would yield significant fragment ions that support the gross structure.
Infrared Spectroscopy: Identifying Key Functional Groups
Expertise & Rationale: With the molecular formula established, FT-IR spectroscopy is employed to rapidly and non-destructively identify the functional groups present. The vibrational frequencies of chemical bonds are highly characteristic, providing a molecular "fingerprint." For this specific molecule, we anticipate clear signatures for the carboxylic acid and sulfonyl moieties.
Experimental Protocol: FT-IR Analysis
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Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is ideal as it requires minimal sample preparation.
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
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Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric (CO₂, H₂O) absorptions.
Expected Data & Interpretation
The FT-IR spectrum provides a direct visual confirmation of the key chemical bonds.[1][2][3]
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance | Significance for the Structure |
| 3300 - 2500 | O-H Stretch (Carboxylic Acid) | Very Broad, Strong | Definitive evidence of a hydrogen-bonded carboxylic acid dimer.[1][2] |
| 3100 - 3000 | C-H Stretch (Aromatic) | Sharp, Medium | Indicates the presence of the benzene ring. |
| 2950 - 2850 | C-H Stretch (Aliphatic) | Sharp, Strong | Confirms the cyclohexane ring. |
| ~1700 | C=O Stretch (Carboxylic Acid) | Sharp, Very Strong | Confirms the carbonyl of the carboxylic acid.[4] |
| ~1350 & ~1160 | S=O Asymmetric & Symmetric Stretch | Sharp, Strong | The two characteristic and intense peaks are definitive proof of the sulfonyl group.[5] |
The presence of all these bands provides strong, self-validating evidence for the proposed functional groups.
NMR Spectroscopy: Assembling the Molecular Framework
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, we can piece together the complete carbon-hydrogen framework.
¹H NMR Spectroscopy
Protocol:
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable unless proton exchange with the acidic proton is to be minimized, in which case DMSO-d₆ is preferred. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
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Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
Expected Data & Interpretation: The ¹H NMR spectrum can be divided into three key regions.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| > 10.0 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often broad due to chemical exchange. Its chemical shift is a hallmark of this functional group.[6] |
| 7.9 - 7.5 | Multiplet | 5H | Aromatic Protons (-SO₂Ph ) | The electron-withdrawing sulfonyl group deshields the attached phenyl protons, shifting them downfield from benzene (δ 7.27). The ortho, meta, and para protons will have distinct, overlapping signals.[5][7] |
| 2.5 - 1.2 | Complex Multiplets | 10H | Cyclohexane Protons (-C₆H₁₀ -) | The ten protons on the cyclohexane ring will appear as a series of broad, overlapping multiplets. The axial and equatorial protons have different chemical environments, leading to complex splitting patterns.[8][9] |
¹³C NMR Spectroscopy
Protocol: Acquire a proton-decoupled ¹³C NMR spectrum using the same sample prepared for ¹H NMR analysis.
Expected Data & Interpretation: The spectrum should show 9 distinct carbon signals, consistent with the molecular symmetry.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | Carbonyl Carbon (-C OOH) | Carbonyl carbons are highly deshielded and appear far downfield. |
| ~140 - 128 | Aromatic Carbons (-SO₂Ph ) | Four distinct signals are expected: one for the ipso-carbon, one for the para-carbon, and two for the ortho/meta carbons. |
| ~70 - 80 | Quaternary Carbon (C -SO₂/COOH) | This unique sp³ carbon is bonded to two electron-withdrawing groups and the cyclohexane ring, shifting it significantly downfield. |
| ~35 - 20 | Aliphatic Carbons (-C ₆H₁₀-) | The remaining four signals correspond to the five non-equivalent carbons of the cyclohexane ring (two pairs will be equivalent by symmetry).[9] |
2D NMR for Unambiguous Connectivity
Expertise & Rationale: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. A COSY (Correlation Spectroscopy) experiment identifies protons that are coupled (i.e., on adjacent carbons), while an HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton directly to its attached carbon.
Expected Correlations:
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COSY: A complex network of cross-peaks will be observed in the aliphatic region (δ 2.5-1.2), confirming the spin system of the entire cyclohexane ring. No correlations will be seen from the aromatic protons to the aliphatic protons, confirming they are separate spin systems.
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HSQC: Cross-peaks will definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. This is crucial for assigning the specific signals of the cyclohexane ring and confirming the assignments of the aromatic carbons. The quaternary carbon and the carbonyl carbon will show no correlations, as they have no attached protons.
Conclusion: A Cohesive Structural Proof
The structure of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid is confirmed through the systematic integration of multiple, orthogonal analytical techniques.
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HRMS unequivocally established the molecular formula as C₁₃H₁₆O₄S.
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FT-IR confirmed the presence of the essential carboxylic acid (-COOH) and benzenesulfonyl (-SO₂Ph) functional groups, along with the aliphatic and aromatic C-H bonds.
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¹H and ¹³C NMR provided the precise count and chemical environment of every proton and carbon atom, consistent with the proposed structure.
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2D NMR experiments mapped the connectivity, proving the existence of the isolated benzenesulfonyl and cyclohexane spin systems and linking each proton to its corresponding carbon atom.
Each piece of data corroborates the others, forming a self-validating and unassailable proof of structure. This multi-spectroscopic workflow represents the gold standard in modern chemical analysis, ensuring the highest degree of scientific integrity for researchers in all fields of drug discovery and chemical science.
References
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Al-Ghorbani, M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 263. Available at: [Link]
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Biological Magnetic Resonance Bank (BMRB). (n.d.). Cyclohexanecarboxylic Acid. BMRB Entry bmse000546. Retrieved from [Link]
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Chemistry LibreTexts. (2025). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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